molecular formula C14H16N4O2S B11229373 N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11229373
M. Wt: 304.37 g/mol
InChI Key: MMZFSFZPMJEFPT-UHFFFAOYSA-N
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Description

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound that features a thiazole ring and a tetrahydrocinnolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves the condensation of a thiazole derivative with a cinnolinone derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cinnolinone moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-ethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1-piperazinecarbothioamide
  • N-[(2Z)-5-nitro-3-(2-oxo-2-(1-piperidinyl)ethyl]-1,3-thiazol-2(3H)-ylidene)propanamide

Uniqueness

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is unique due to its specific combination of a thiazole ring and a tetrahydrocinnolinone moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C14H16N4O2S/c1-9-8-21-14(15-9)16-12(19)7-18-13(20)6-10-4-2-3-5-11(10)17-18/h6,8H,2-5,7H2,1H3,(H,15,16,19)

InChI Key

MMZFSFZPMJEFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=C3CCCCC3=N2

Origin of Product

United States

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